molecular formula C13H26N2O4S B2877810 (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine CAS No. 1349699-68-8

(R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine

Cat. No.: B2877810
CAS No.: 1349699-68-8
M. Wt: 306.42
InChI Key: UZSFNBUBXZMDBR-LLVKDONJSA-N
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Description

(R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine (CAS 1349699-68-8) is a chiral piperidine derivative of significant value in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate, particularly in the construction of more complex molecules. Its structure incorporates a piperidine ring, a privileged scaffold found in over twenty classes of pharmaceuticals and numerous bioactive alkaloids . The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a standard, acid-labile protecting group that enables further selective functionalization of the amine, a critical strategy in multi-step synthetic sequences . The presence of the chiral propane-2-sulfonamido moiety is a key feature, as sulfonamide-functionalized piperidines are frequently explored for their biological activities and their role in optimizing the physicochemical properties of drug candidates. Piperidine derivatives are extensively investigated across a wide spectrum of pharmacological applications, including as kinase inhibitors, receptor modulators, and in treatments for conditions such as cancer, schizophrenia, and major depressive disorder . The specific stereochemistry of the (R)-enantiomer makes this building block essential for the stereoselective synthesis of potential therapeutics, where the defined spatial orientation of the molecule is crucial for its interaction with biological targets. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R)-3-(propan-2-ylsulfonylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4S/c1-10(2)20(17,18)14-11-7-6-8-15(9-11)12(16)19-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSFNBUBXZMDBR-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(Propane-2-sulfonamido)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Sulfonamide Formation: The propane-2-sulfonamido group is introduced through the reaction of the piperidine derivative with propane-2-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(Propane-2-sulfonamido)piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced under appropriate conditions to yield amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

®-tert-Butyl 3-(Propane-2-sulfonamido)piperidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the biological activity of sulfonamide-containing compounds.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(Propane-2-sulfonamido)piperidine involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison of (R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine with structurally related compounds, supported by evidence from patents, synthesis studies, and chemical databases.

Structural and Functional Group Variations

The table below highlights key structural differences among selected piperidine derivatives:

Compound Name CAS Number Substituents/Functional Groups Key Structural Features
This compound 171-75-5 tert-butyl, propane-2-sulfonamido Chiral center, sulfonamide polar group
4-(1,3-Oxazol-5-yl)piperidine 1242410-84-9 1,3-oxazol-5-yl Heteroaromatic ring, potential H-bonding
Spiro[indoline-3,4'-piperidine] 1211527-20-6 Spiro-linked indoline and piperidine Rigid fused ring system
4-(oxan-4-yloxy)piperidine 1220020-82-5 Oxan-4-yloxy (tetrahydropyran ether) Ether linkage, increased hydrophilicity
(R)-3-[(tert-Butoxycarbonyl)amino]piperidine 1349699-68-8 tert-butoxycarbonyl (Boc) Boc-protected amine, labile under acidic conditions
Key Observations:

Sulfonamide vs. Boc Protection : The propane-2-sulfonamido group in the target compound provides enhanced stability compared to Boc-protected analogs (e.g., CAS 1349699-68-8), which require acidic conditions for deprotection . Sulfonamides also improve solubility in polar solvents due to their hydrogen-bonding capacity.

Heterocyclic Substituents : Compounds like 4-(1,3-Oxazol-5-yl)piperidine (CAS 1242410-84-9) incorporate aromatic heterocycles, which may enhance binding to biological targets through π-π interactions, unlike the aliphatic sulfonamide group in the target compound .

Pharmacological Implications (Inferred)

  • Sulfonamide Moieties : The propane-2-sulfonamido group may confer protease inhibitory activity, as seen in sulfonamide-containing drugs like Celecoxib. This contrasts with oxazole- or indoline-containing derivatives, which are more common in kinase or receptor antagonists .
  • Steric Effects : The tert-butyl group could hinder interactions with flat binding pockets, making the target compound less suitable for targets requiring planar aromatic interactions compared to 4-(1,3-Oxazol-5-yl)piperidine .

Biological Activity

(R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine is a sulfonamide-containing compound notable for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by a tert-butyl group attached to a piperidine ring and a sulfonamide functional group, suggests various mechanisms of action and therapeutic potentials.

  • Molecular Formula : C13H26N2O4S
  • Molar Mass : 306.42 g/mol

Biological Activity

The biological activity of this compound is primarily linked to its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.

The compound's mechanism involves:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : It acts as an orexin type 2 receptor agonist, which is implicated in appetite regulation and sleep-wake cycles. This suggests therapeutic applications in treating sleep disorders and obesity .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, indicating potential applications in treating infections .
  • Cytotoxicity : The cytotoxic effects were evaluated using various cell lines, revealing that this compound exhibits selective toxicity profiles that could be beneficial in cancer therapy .
  • Pharmacokinetics : ADME (Absorption, Distribution, Metabolism, Excretion) studies indicate favorable pharmacokinetic properties, making it a candidate for further drug development .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
N-(3-piperidin-4-ylphenyl)propane-2-sulfonamideC14H22N2O2SExhibits similar receptor activity; used in drug design.
N-(piperidin-3-ylmethyl)propane-2-sulfonamideC9H20N2O2SSimpler structure; potential for less complex pharmacological profiles.
(S)-tert-butyl 3-(propane-2-sulfonamido)piperidineC13H26N2O4SSimilar sulfonamide functionality; explored for anti-inflammatory effects.

This table illustrates how this compound compares to other compounds with similar structures, highlighting its unique pharmacological benefits.

Study on Orexin Receptor Agonism

A study investigated the effects of this compound on orexin receptors, demonstrating its ability to enhance orexin signaling pathways. This could lead to novel treatments for conditions like narcolepsy and obesity .

Antimicrobial Properties

In another research project focused on sulfonamide derivatives, this compound was tested against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent .

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